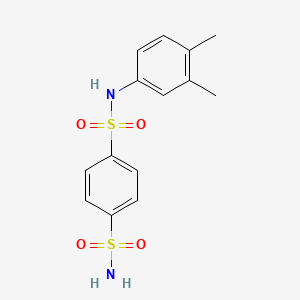
N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide, also known as DBDS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBDS is a sulfonamide derivative that is used as a reagent in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide is not well understood. It is believed that N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide interacts with proteins through its sulfonamide group, which can form hydrogen bonds with the amino acid residues in the protein. This interaction can lead to conformational changes in the protein, altering its function.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide has been shown to have antiviral and antibacterial properties. It has been reported to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide has also been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. However, the exact mechanism of action of N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide in these cases is not well understood.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide is a versatile reagent that can be used in a wide range of organic reactions. It is relatively easy to synthesize and is commercially available. However, N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide is a toxic compound and should be handled with care. It can cause skin and eye irritation and can be harmful if ingested or inhaled. Additionally, the mechanism of action of N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide is not well understood, which limits its potential applications.
Future Directions
There are several areas of research that could benefit from further investigation into the properties and applications of N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide. One potential area of research is the development of new synthetic methodologies using N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide as a reagent. Another area of research is the investigation of the mechanism of action of N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide in antiviral and antibacterial activities. Additionally, the potential applications of N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide in drug discovery and development should be explored further. Overall, N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential.
Synthesis Methods
N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide can be synthesized through the reaction of 3,4-dimethylaniline with chlorosulfonic acid, followed by the reaction of the resulting intermediate with sodium hydroxide. The reaction mechanism involves the substitution of the amine group of 3,4-dimethylaniline with a sulfonic acid group, resulting in the formation of N-(3,4-dimethylphenyl)-sulfonamide. The subsequent reaction with sodium hydroxide results in the formation of N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide.
Scientific Research Applications
N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide has been extensively used as a reagent in the synthesis of various organic compounds. It is used as a coupling agent in the synthesis of peptides, as a sulfonating agent in the synthesis of aryl sulfonates, and as a protecting group in the synthesis of alcohols and amines. N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide has also been used as a catalyst in various organic reactions, such as the Friedel-Crafts alkylation and acylation reactions.
properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)benzene-1,4-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-10-3-4-12(9-11(10)2)16-22(19,20)14-7-5-13(6-8-14)21(15,17)18/h3-9,16H,1-2H3,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRZSKXHDPZFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6651539 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-ethyl-4-(naphtho[2,1-b]furan-1-ylacetyl)piperazine](/img/structure/B5804246.png)
![{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5804257.png)
![1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5804262.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5804275.png)


![isobutyl [2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5804291.png)


